4,5-Dihydrothiazol-2-amine monohydrobromide
Description
4,5-Dihydrothiazol-2-amine monohydrobromide is a heterocyclic organic compound featuring a partially saturated thiazole ring (4,5-dihydrothiazole) with an amine group at position 2, stabilized as a hydrobromide salt. Its molecular formula is C₃H₇N₂S·HBr, yielding a molecular weight of approximately 183.91 g/mol (calculated from base + HBr). The compound is characterized by its ionic nature, enhancing solubility in polar solvents like water. It is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amine group and stable salt form .
Properties
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPKJGJJMQHNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1779-81-3 (Parent) | |
| Record name | 2-Iminothiazolidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80158997 | |
| Record name | 2-Thiazolamine, 4,5-dihydro-, monohydrobromide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-03-9 | |
| Record name | 2-Thiazolamine, 4,5-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iminothiazolidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolamine, 4,5-dihydro-, monohydrobromide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrothiazol-2-amine monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-IMINOTHIAZOLIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6XL9MV32F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4,5-Dihydrothiazol-2-amine monohydrobromide typically involves:
- Formation of the 4,5-dihydrothiazole ring via cyclization reactions involving thiourea or thiourea derivatives and α-halo carbonyl compounds.
- Subsequent isolation and purification of the free base (4,5-dihydrothiazol-2-amine).
- Salt formation by treatment with hydrobromic acid to yield the monohydrobromide salt.
This approach is consistent with classical heterocyclic synthesis methods for thiazoline derivatives.
Detailed Synthetic Routes
Cyclization of Thiourea with α-Halo Carbonyl Compounds
-
- Thiourea or substituted thioureas
- α-Halo ketones or α-halo esters (e.g., α-bromoacetaldehyde derivatives)
-
- Typically conducted in polar solvents such as ethanol, water, or tetrahydrofuran (THF).
- Heating under reflux or controlled temperature conditions (e.g., 20–80 °C) for several hours to promote ring closure.
-
- Nucleophilic attack of the thiourea sulfur on the α-halo carbonyl carbon leads to intermediate formation.
- Intramolecular cyclization forms the 4,5-dihydrothiazole ring.
- The amino group remains at position 2.
Example:
A patent describes a one-pot bromination and cyclization process where acetoacetate derivatives are brominated with N-bromosuccinimide (NBS) in water/THF, followed by reaction with thiourea derivatives to yield 2-substituted amino-4-methylthiazole salts. After basification with ammonia, the target thiazole amines are purified.
Salt Formation with Hydrobromic Acid
- The free base 4,5-dihydrothiazol-2-amine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or water) to form the monohydrobromide salt.
- This salt form improves the compound’s stability, crystallinity, and handling properties.
- The hydrobromide salt is isolated by filtration or crystallization.
Alternative Synthetic Approaches
Comparative Data Table of Preparation Methods
Research Findings and Notes
The one-pot bromination and cyclization method reported in patent CN102079732B is notable for its operational simplicity and high yield, avoiding separate bromination and cyclization steps.
The hydrobromide salt form (this compound) is preferred for pharmaceutical and research applications due to enhanced stability and ease of handling compared to the free base.
Variations in substituents on the thiourea or α-halo carbonyl compounds allow for the synthesis of diverse 2-aminothiazole derivatives, which are important scaffolds in medicinal chemistry.
The synthetic methods are generally robust and scalable, suitable for laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrothiazol-2-amine monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "4,5-Dihydrothiazol-2-amine monohydrobromide":
Scientific Research Applications
While the search results do not directly focus on "this compound," they do provide information on related compounds and their applications, which can offer insights into potential uses.
B-Lactamase Inhibitors: Some search results discuss compounds that act as B-lactamase inhibitors . Specifically, bicyclic heteroaryl substituted 6-alkylidene penems have B-lactamase inhibitory and antibacterial properties . B-lactamases are enzymes produced by bacteria that confer resistance to B-lactam antibiotics like penicillin and cephalosporins . Inhibiting these enzymes can help restore the effectiveness of these antibiotics .
Estrogen Related Receptor Ligands: One search result relates to aminothiazolones as estrogen-related receptor ligands . These compounds may have applications in studying and modulating estrogen-related pathways in biological systems .
Thiazole Derivatives: A search result mentions the synthesis and evaluation of thiazole derivatives and their biological activity. Thiazoles and their derivatives are known to possess a wide range of biological activities, including antibacterial , anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydrothiazol-2-amine monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole Derivatives (Anticancer Agents)
highlights structurally related thiadiazole-based compounds with anticancer activity. Key comparisons include:
Key Differences :
- Complexity : Thiadiazole derivatives (e.g., 5b, 5c) have larger aromatic systems and halogen substituents (Cl), contributing to higher molecular weights (~360–374 g/mol) compared to the target compound (~184 g/mol).
- Functionality: The thiadiazoles exhibit anticancer activity via cell cytotoxicity, while 4,5-dihydrothiazol-2-amine monohydrobromide is primarily a synthetic intermediate.
Hydrochloride Salt Analog
describes 4,5-Dihydrothiazol-2-amine hydrochloride (C₃H₇ClN₂S), a direct analog differing only in the counterion:
| Property | Hydrobromide Salt | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | ~183.91 g/mol | 138.61 g/mol |
| Solubility | High (ionic) | High (ionic) |
| Stability | Stable under inert storage | Requires inert atmosphere |
Key Insight : The choice of counterion (Br⁻ vs. Cl⁻) affects molecular weight and may influence crystallization behavior or bioavailability in drug formulations.
Comparison with Other Hydrobromide Salts
Eletriptan Hydrobromide
Eletriptan hydrobromide (C₂₂H₂₆N₂O₂S·HBr, MW 462.43 g/mol) is a 5-HT₁B/1D receptor agonist used for migraines. Unlike the target compound:
Imidazoline Hydrobromides
describes imidazoline hydrobromides (e.g., C11–C14) used as pharmaceutical intermediates:
- Structure : Feature fused imidazole rings with alkyl/aryl substituents (e.g., chloro, fluoro).
- Application : Serve as precursors for cardiovascular or neurological drugs, contrasting with the target compound’s broader intermediate role .
Pharmacological and Industrial Relevance
While thiadiazoles () and imidazolines () are tailored for specific biological activities, this compound is versatile in synthesis. Its hydrochloride analog () shares this utility but differs in handling requirements. Eletriptan hydrobromide () exemplifies how hydrobromide salts enhance drug stability and solubility in clinical settings.
Biological Activity
4,5-Dihydrothiazol-2-amine monohydrobromide is a thiazole derivative notable for its diverse biological activities. This compound, with the molecular formula C3H7BrN2S, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
- IUPAC Name : 4,5-dihydro-1,3-thiazol-2-amine; hydrobromide
- Molecular Formula : C3H7BrN2S
- CAS Number : 13483-03-9
The biological activity of this compound primarily involves its interaction with specific molecular targets. It can modulate the activity of enzymes by binding to their active sites, influencing metabolic pathways. Notably, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, demonstrating effective antibacterial activity.
Anti-inflammatory Activity
In a study involving the synthesis of new thiazole derivatives, compounds related to this compound were tested for their anti-inflammatory properties using COX enzyme assays. Key findings included:
- Compounds exhibited IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating potent inhibition compared to standard drugs like celecoxib (IC50 = 0.05 μM) .
| Compound | IC50 (μM) COX-2 | IC50 (μM) COX-1 |
|---|---|---|
| 4,5-Dihydrothiazol-2-amine | TBD | TBD |
| Celecoxib | 0.05 | - |
| Aspirin | 15.32 | - |
Other Biological Activities
Studies have also explored the compound's potential as an analgesic and its role in modulating inflammatory responses in vivo. For example:
- Animal models demonstrated significant analgesic effects at varying doses (5, 10, and 20 mg/kg), showcasing its therapeutic potential in pain management.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, derivatives closely related to this compound showed promising results in anti-inflammatory assays .
- Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to COX enzymes, further supporting its role as a selective COX inhibitor .
- Comparative Analysis : When compared to other thiazole derivatives such as 2-Aminothiazole and Thiamine (Vitamin B1), this compound exhibits unique properties due to its specific substitution pattern and hydrobromide group .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,5-Dihydrothiazol-2-amine monohydrobromide to improve yield and purity?
- Methodological Answer: Optimize reaction parameters such as solvent choice (e.g., DMSO for reflux conditions), reaction duration (e.g., 18-hour reflux), and purification methods (e.g., crystallization using water-ethanol mixtures). Monitor intermediate stability during distillation under reduced pressure and employ stoichiometric adjustments to minimize side reactions. Yield improvements (e.g., 65% as reported) can be achieved by controlling cooling rates and stirring times during precipitation . Statistical design of experiments (DoE) can further refine these parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use X-ray crystallography to resolve crystal structure (monoclinic system, space group P2₁/n) and confirm bond lengths/angles . Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) for functional group analysis. Chromatographic purity can be assessed via HPLC with internal standards (e.g., isotopically labeled analogs) to detect impurities at ppm levels .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis, personal protective equipment (PPE) such as nitrile gloves, and rigorous waste disposal protocols. Pre-lab safety exams (100% pass rate required) ensure familiarity with emergency procedures and hazard mitigation . Toxicity data should guide handling, particularly for hydrobromide salts, which may require neutralization before disposal .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to systematically investigate reaction parameters in the synthesis of 4,5-Dihydrothiazol-2-amine derivatives?
- Methodological Answer: Implement factorial designs to evaluate interactions between variables (e.g., temperature, molar ratios, solvent polarity). For example, a central composite design can optimize reflux time and cooling rates to maximize yield while minimizing side products. Response surface methodology (RSM) is particularly effective for non-linear relationships, as demonstrated in TiO₂ photoactivity studies . Advanced software tools (e.g., MODDE, JMP) enable virtual simulations to reduce physical trials .
Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different batches of this compound?
- Methodological Answer: Conduct impurity profiling using LC-MS/MS with deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to identify batch-specific contaminants . Compare crystallographic data (e.g., unit cell parameters a = 7.5006 Å, β = 95.54°) to detect polymorphic variations . Statistical contradiction analysis (e.g., ANOVA) can isolate variability sources, while bioactivity assays under controlled conditions (e.g., fixed pH, temperature) reduce environmental noise .
Q. How can computational modeling tools enhance the prediction of physicochemical properties or reactivity of this compound?
- Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity sites. Molecular dynamics simulations can model solvation effects and stability in aqueous matrices. Software like Gaussian or Schrödinger Suite integrates crystallographic data (e.g., V = 1720.0 ų) to validate docking studies for biological targets .
Q. What role do heterogeneous reaction conditions play in the scalability of this compound synthesis, and how can they be optimized?
- Methodological Answer: Heterogeneous catalysts or membrane separation technologies (CRDC subclass RDF2050104) improve reaction efficiency and purity during scale-up. Process control systems (e.g., CRDC RDF2050108) monitor real-time parameters like pressure and temperature gradients. Optimize powder technology (CRDC RDF2050107) to ensure consistent particle size distribution, critical for reproducibility in large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
